molecular formula C25H22BrNO4 B15217543 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid

Cat. No.: B15217543
M. Wt: 480.3 g/mol
InChI Key: PUJWVDREFCBUIF-QGZVFWFLSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a stereospecific (R)-configuration and a 4-bromobenzyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Key structural features include:

  • Fmoc group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.
  • Amino acid backbone: Provides a carboxylic acid group for coupling reactions.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChI Key

PUJWVDREFCBUIF-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the protected amino acid.

    Final Assembly: The protected amino acid is then coupled with the propanoic acid backbone using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

    Bromobenzyl Group: Participates in various chemical reactions, allowing for further functionalization.

    Propanoic Acid Backbone: Provides the structural framework for the compound.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-withdrawing groups (Br, Cl, NO₂): Increase the acidity of the carboxylic acid (pKa ~2-3), facilitating deprotonation during coupling reactions in SPPS .
  • Steric effects : Bulky substituents (e.g., 4-bromobenzyl) may hinder access to reactive sites, requiring optimized reaction conditions .

Q & A

Q. How do I address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodology :
  • Isotopic Pattern Analysis : Check for bromine’s characteristic doublet (1:1 ratio for 79^{79}Br and 81^{81}Br).
  • Adduct Identification : Account for Na+^+/K+^+ adducts by adding 22/38 Da to the expected [M+H]+^+.
  • High-Resolution Calibration : Recalibrate the MS using a standard (e.g., sodium trifluoroacetate) .

Tables for Key Data

Property Value/Technique Reference
Fmoc Group Stability Decomposes above 150°C; sensitive to bases
4-Bromobenzyl Reactivity Electrophilic substitution at bromine site
Chiral Purity ≥98% ee via chiral HPLC
Acute Toxicity LD50_{50} (oral, rat): >2000 mg/kg

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